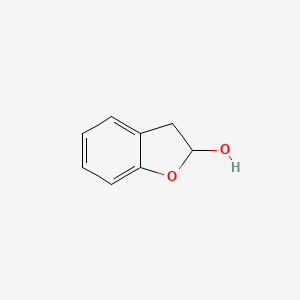
2,3-Dihydrobenzofuran-2-ol
Cat. No. B8586748
M. Wt: 136.15 g/mol
InChI Key: WDZLZKSUBSXWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04966907
Procedure details


To a solution of 34 (33.06 g, 206 mmol) in methylene chloride (580 mL) was added 80% m chloroperbenzoic acid (52.0 g, 211 mmol) and the mixture heated at reflux for 17 hours. The reaction mixture was allowed to cool, diluted with ethyl acetate (580 mL) and extracted with 5% NaHCO3 (2×725 mL). The aqueous layers were back extracted with additional portions of ethyl acetate (290 mL) and the combined organic layers dried (MgSO4) and concentrated. The resulting yellow oil (47 ) was taken up in methanol (700 mL) and 2.5N NaOH (185 mL, 462 mmol) was added. The mixture was stirred at room temperature for 20 minutes, cooled with an ice bath, and acidified with 2N HCl (810 mL). The resulting mixture was saturated with NaCl and extracted with ethyl acetate (3×1200 mL). The combined extracts were washed with 20% NaCl (2×900 mL), dried (MgSO 4) and concentrated. The resulting dark oil (51 g) was chromatographed through a large (9 cm diameter) column of flash silica gel. Elution with 12.5% ethyl acetate in hexane afforded 36 as an off white solid.






Identifiers


|
REACTION_CXSMILES
|
C[C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=[CH:4][C:3]=1C=O.ClC1C(C(OO)=[O:21])=CC=CC=1.[OH-].[Na+].Cl.[Na+].[Cl-]>C(Cl)Cl.C(OCC)(=O)C>[O:10]1[C:6]2[CH:5]=[CH:4][CH:3]=[CH:2][C:7]=2[CH2:8][CH:9]1[OH:21] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33.06 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC2=C1C=CO2)C=O
|
|
Name
|
|
|
Quantity
|
52 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=C1C(=O)OO
|
|
Name
|
|
|
Quantity
|
580 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
185 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
810 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Cl-]
|
Step Five
|
Name
|
|
|
Quantity
|
580 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 17 hours
|
|
Duration
|
17 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 5% NaHCO3 (2×725 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layers were back extracted with additional portions of ethyl acetate (290 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled with an ice bath
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×1200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with 20% NaCl (2×900 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO 4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting dark oil (51 g) was chromatographed through a large (9 cm diameter) column of flash silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with 12.5% ethyl acetate in hexane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

